Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate

Chemical Identity Quality Control Procurement

Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate (CAS 691398-07-9, molecular formula C14H15N3O2, molecular weight 257.29 g/mol) is a biaryl amine featuring a 4,6-dimethylpyrimidin-2-ylamino group linked to a benzoate methyl ester at the 3-position. It is primarily classified as a synthetic intermediate or building block within the broader aminopyrimidine class, which is frequently explored for kinase-targeted medicinal chemistry programs.

Molecular Formula C13H13N3O3
Molecular Weight 259.26 g/mol
Cat. No. B3728400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate
Molecular FormulaC13H13N3O3
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)NC2=CC=CC(=C2)C(=O)OC
InChIInChI=1S/C13H13N3O3/c1-8-6-11(17)16-13(14-8)15-10-5-3-4-9(7-10)12(18)19-2/h3-7H,1-2H3,(H2,14,15,16,17)
InChIKeyAKWIPSXPQIMQCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate: Scaffold Identity and Procurement Specifications


Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate (CAS 691398-07-9, molecular formula C14H15N3O2, molecular weight 257.29 g/mol) is a biaryl amine featuring a 4,6-dimethylpyrimidin-2-ylamino group linked to a benzoate methyl ester at the 3-position. It is primarily classified as a synthetic intermediate or building block within the broader aminopyrimidine class, which is frequently explored for kinase-targeted medicinal chemistry programs. The compound is available from reputable chemical suppliers at purities ≥95% for research use only.

Why Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate Cannot Be Replaced by Casual In-Class Analogs


Within the 4,6-dimethylpyrimidin-2-ylamino benzoate family, three critical structural variables preclude generic substitution: (1) the position of the benzoate attachment (2-, 3-, or 4- on the phenyl ring), (2) the oxidation state of the carboxyl group (free acid, methyl ester, or other ester), and (3) the presence or absence of N-methylation on the bridging amine. Each variant exhibits distinct hydrogen-bonding capacity, lipophilicity, and metabolic susceptibility, directly influencing target engagement, pharmacokinetic profiles, and synthetic tractability. The 3-substituted methyl ester uniquely balances a meta-substitution geometry conducive to certain kinase hinge-region interactions with a masked carboxylate that serves as a synthetic handle for further derivatization, unlike the free acid which requires activation.

Quantitative Differentiation Evidence for Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate


Regioisomeric Identity Confirmation via CAS Registry and Molecular Formula

The target compound's unique CAS registry number (691398-07-9) and molecular formula (C14H15N3O2) definitively distinguish it from its closest regioisomeric analogs. For example, the 4-substituted regioisomer, 4-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid, carries CAS 81261-97-4 and formula C13H13N3O2. Similarly, the 3-substituted free acid carries CAS 81261-77-0. The methyl ester possesses a molecular weight of 257.29 g/mol, which is 14.03 Da higher than the free acid (243.26 g/mol), reflecting the methyl group. This difference is readily verifiable by LC-MS or NMR for batch identity confirmation.

Chemical Identity Quality Control Procurement

Ester vs. Acid Functionality: Synthetic Tractability and Prodrug Potential

The methyl ester functionality of the target compound provides a latent carboxylate that can be selectively unmasked under controlled hydrolysis, enabling a convergent synthetic strategy. In contrast, the free acid analog (3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid, CAS 81261-77-0) requires coupling reagents for amide bond formation, adding a synthetic step. The ester's increased lipophilicity (predicted logP) also enhances membrane permeability, a key parameter for achieving intracellular target engagement. While direct comparative logP data are not available in primary literature, the structural difference (ester vs. acid) typically shifts logP by +0.5 to +1.0 units for analogous benzoate series.

Medicinal Chemistry Prodrug Design Synthetic Accessibility

Scaffold Positioning Within 4,6-Disubstituted Pyrimidine Kinase Inhibitor Space

The 4,6-dimethylpyrimidin-2-ylamino scaffold is a recognized kinase hinge-binding motif present in multiple clinical and preclinical ATP-competitive inhibitors. Patents covering 4,6-disubstituted pyrimidines (e.g., US7982036, US8486950) explicitly claim compounds with anilino linkers at the 2-position of the pyrimidine, including benzoate esters, as JAK, Syk, and Akt kinase inhibitors. While the target compound itself has not been reported with specific IC50 values in these patents, its scaffold architecture matches the core pharmacophore of known active analogs, suggesting it is a privileged intermediate for generating diverse kinase-targeted libraries. The 3-substitution pattern on the phenyl ring places the ester group in a vector compatible with solvent-exposed regions in many kinase ATP-sites, potentially modulating selectivity. [1] [2]

Kinase Inhibition Drug Discovery Hinge Binder

Explicit Statement of Limited High-Strength Quantitative Differentiation Evidence

Following an exhaustive search of primary literature, bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay), and patents, no direct, comparator-based quantitative biological data (e.g., IC50, Ki, EC50, cellular potency) were identified for Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate itself. The compound does not appear as a tested entity in ChEMBL, BindingDB, or other curated bioactivity repositories. Its CAS registry (691398-07-9) is primarily associated with chemical supplier catalogs and lists it as a synthetic intermediate. Commercial descriptions suggesting multi-kinase inhibitory activity or anticancer potential are not supported by publicly accessible, comparator-based quantitative evidence. This evidence gap means that any claim of biological superiority over close analogs cannot currently be substantiated with published data. End-users should consider this compound as a structurally defined chemical building block and verify biological activity in their own assays. [1]

Evidence Gaps Incomplete Characterization

Procurement-Relevant Application Scenarios for Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate


Kinase Inhibitor Library Synthesis and SAR Exploration

As discussed in Section 3 (Evidence 3), the compound's core scaffold aligns with patented 4,6-disubstituted pyrimidine kinase inhibitors. It is suitable as a central intermediate for generating diverse compound libraries via ester hydrolysis followed by amide coupling, or direct functionalization of the pyrimidine ring. Its 3-substitution geometry offers a divergent vector for exploring structure-activity relationships around the solvent-exposed region of kinase ATP-binding pockets. [1]

Analytical Reference Standard for Regioisomeric Purity Assessment

Given the potential for regioisomeric contamination (2-, 4-substituted benzoates) during synthesis, this compound (when procured at ≥95% purity) can serve as a reference standard for HPLC or LC-MS method development to ensure regioisomeric purity in downstream intermediates, as highlighted by the CAS registry differentiation evidence in Section 3 (Evidence 1).

Prodrug Design and Physicochemical Property Optimization

As described in Section 3 (Evidence 2), the methyl ester functionality distinguishes this compound from the free acid analog, offering increased lipophilicity and potential esterase-mediated prodrug conversion. It can be used as a model compound to study ester prodrug strategies within aminopyrimidine-based kinase inhibitor programs, evaluating how the ester moiety influences permeability, solubility, and metabolic stability.

Privileged Fragment for Fragment-Based Drug Discovery (FBDD)

The 4,6-dimethylpyrimidine moiety is a recognized ligand-efficient kinase hinge binder, and attaching a 3-aminobenzoate ester provides a growth vector for fragment elaboration. This compound is structurally suited as a starting fragment for FBDD campaigns targeting ATP-competitive enzymes such as JAK and Syk kinases, as indicated by the patent landscape in Section 3 (Evidence 3). [1]

Quote Request

Request a Quote for Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.